Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide
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Overview
Description
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide typically involves multiple steps:
Formation of the quinazolinone core: This step involves the reaction of anthranilic acid with formamide under high temperature to form 2-methyl-4-oxo-3(4H)-quinazolinone.
Introduction of the furanyl group: The quinazolinone is then reacted with furfural in the presence of a suitable catalyst to introduce the furanyl group.
Azo coupling: The intermediate product undergoes azo coupling with diazonium salts derived from aniline derivatives to form the azo compound.
Hydrazide formation: Finally, the azo compound is reacted with phenylhydrazine to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl and hydrazide groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized furanyl or hydrazide groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but different functional groups.
Azo compounds: Compounds with similar azo linkages but different aromatic groups.
Uniqueness
The uniqueness of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities.
Properties
CAS No. |
127786-20-3 |
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Molecular Formula |
C28H21N7O3 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-[[(Z)-C-(furan-2-yl)-N-(2-methyl-4-oxoquinazolin-3-yl)carbonimidoyl]diazenyl]benzamide |
InChI |
InChI=1S/C28H21N7O3/c1-19-30-24-11-6-5-10-23(24)28(37)35(19)34-26(25-12-7-17-38-25)32-31-22-15-13-21(14-16-22)27(36)33-29-18-20-8-3-2-4-9-20/h2-18H,1H3,(H,33,36)/b29-18+,32-31?,34-26- |
InChI Key |
QFBQPZULADHTPA-DZDHHQMWSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CO3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CO3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5 |
Origin of Product |
United States |
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